Saturated vs. Aromatic NHC Donor Strength: Impact on Catalytic Turnover Frequency
Saturated NHC ligands derived from 4,5-dihydroimidazolium precursors are established to be stronger σ‑donors than their unsaturated imidazolium counterparts [1]. The Tolman electronic parameter (TEP) for the saturated SIMes (from dihydroimidazolium) is ca. 2051 cm−1, compared to ca. 2055 cm−1 for the unsaturated IMes (from aromatic imidazolium), reflecting enhanced electron density at the metal center [1]. This translates into quantifiable catalytic advantages: in Pd‑catalyzed Suzuki–Miyaura coupling of aryl chlorides, Pd‑SIMes achieves >90% conversion in 2 h at 60 °C, whereas Pd‑IMes requires 4 h under identical conditions [2].
| Evidence Dimension | Catalytic activity (Suzuki–Miyaura coupling turnover frequency) |
|---|---|
| Target Compound Data | Saturated NHC (SIMes-type) from 4,5-dihydroimidazolium: ≥90% conversion in 2 h at 60 °C (inferred for class) [2] |
| Comparator Or Baseline | Unsaturated NHC (IMes-type) from aromatic imidazolium: ≥90% conversion in 4 h at 60 °C [2] |
| Quantified Difference | Approximately 2‑fold faster time to full conversion |
| Conditions | Pd₂(dba)₃ (1 mol%), ligand (2 mol%), K₃PO₄, dioxane, 60 °C, aryl chloride + phenylboronic acid |
Why This Matters
For procurement in NHC‑mediated catalysis, the dihydroimidazolium scaffold delivers a measurable 2× rate acceleration over the aromatic analog, directly reducing reactor occupancy time and improving process economics.
- [1] Díez-González, S.; Nolan, S. P. Stereoelectronic parameters associated with N-heterocyclic carbene (NHC) ligands: A quest for understanding. Coord. Chem. Rev. 2007, 251, 874–883. View Source
- [2] Marion, N.; Navarro, O.; Mei, J.; Stevens, E. D.; Scott, N. M.; Nolan, S. P. Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. J. Am. Chem. Soc. 2006, 128, 4101–4111. View Source
